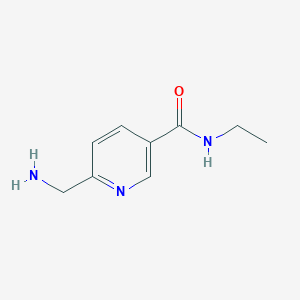
6-(Aminomethyl)-N-ethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-N-ethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 6th position, an ethyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-N-ethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloromethylpyridine-3-carboxamide with ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, resulting in the formation of the desired compound.
Another method involves the reduction of 6-(aminomethyl)pyridine-3-carboxamide using a reducing agent such as sodium borohydride in the presence of ethylamine. This method provides a straightforward approach to obtain the target compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-N-ethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as pyridine-3-carboxylic acid.
Reduction: Reduced derivatives such as 6-(aminomethyl)pyridine-3-carboxamide.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
科学的研究の応用
6-(Aminomethyl)-N-ethylpyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of 6-(Aminomethyl)-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, such as enhanced catalytic activity or increased bioavailability.
In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
6-(Aminomethyl)-N-ethylpyridine-3-carboxamide can be compared with other similar compounds, such as:
6-(Aminomethyl)pyridine-3-carboxamide: Lacks the ethyl group at the nitrogen atom, resulting in different chemical and biological properties.
N-ethylpyridine-3-carboxamide: Lacks the aminomethyl group, leading to reduced reactivity and different applications.
Pyridine-3-carboxamide: Lacks both the aminomethyl and ethyl groups, making it a simpler compound with distinct properties.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
6-(aminomethyl)-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(13)7-3-4-8(5-10)12-6-7/h3-4,6H,2,5,10H2,1H3,(H,11,13) |
InChIキー |
OYBWMYHNFJHKMG-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=CN=C(C=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















